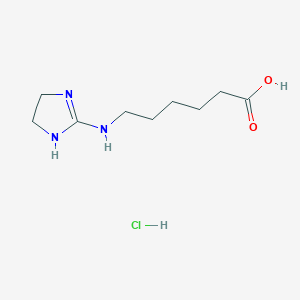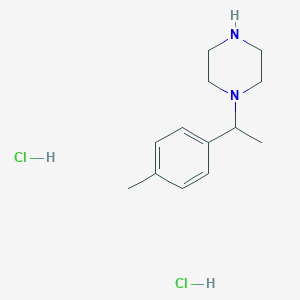![molecular formula C14H18ClN3OS B1389525 4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204297-18-6](/img/structure/B1389525.png)
4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
説明
“4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” is a chemical compound. It is related to other compounds such as “7-Chloro-4-methyl-n-(3-morpholinopropyl)benzo[d]thiazol-2-amine” and “7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” which have been documented in various scientific sources .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H18ClN3OS/c15-11-3-1-4-12-13(11)17-14(20-12)16-5-2-6-18-7-9-19-10-8-18/h1,3-4H,2,5-10H2,(H,16,17) . This indicates that the compound contains carbon, hydrogen, chlorine, nitrogen, sulfur, and oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available in the retrieved data, it’s worth noting that thiazole compounds, which this compound is a part of, have been extensively studied for their diverse biological activities .将来の方向性
The future directions for research on “4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine” and related compounds could involve further exploration of their biological activities and potential applications in various fields, such as medicine and pharmacology. Given the diverse biological activities exhibited by thiazole compounds, there is significant potential for new discoveries and developments .
作用機序
- Without specific data, we can’t pinpoint exact pathways. However, benzothiazole derivatives have been investigated for their anti-inflammatory and anticancer properties .
- Potential pathways affected could include COX (cyclooxygenase) enzymes, which play a role in prostaglandin synthesis .
Biochemical Pathways
生化学分析
Biochemical Properties
4-chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase I, which is crucial for DNA replication and transcription . By binding to the active site of the enzyme, this compound disrupts its normal function, leading to the inhibition of DNA synthesis. Additionally, this compound can interact with various proteins involved in cell signaling pathways, potentially altering their activity and downstream effects.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cell lines, such as MGC-803 and HeLa cells . The induction of apoptosis is mediated through the activation of caspase-3 and the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and cell death. Furthermore, this compound can cause cell cycle arrest at the S-phase and G2/M-phase, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of topoisomerase I, which prevents the relaxation of supercoiled DNA necessary for replication and transcription . This inhibition leads to DNA damage and the activation of DNA damage response pathways. Additionally, the compound can bind to specific proteins involved in cell signaling, modulating their activity and affecting gene expression. The interaction with these proteins can result in altered cellular responses, such as apoptosis and cell cycle arrest.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent with the compound’s mechanism of action and its ability to disrupt critical cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation of the compound, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, potentially affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, binding proteins can facilitate the distribution of the compound within the cell, influencing its localization and activity. The efficient transport and distribution of this compound are essential for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and nuclear proteins, affecting gene expression and DNA replication. In the mitochondria, the compound can induce mitochondrial dysfunction, leading to the activation of apoptotic pathways. The specific targeting of these subcellular compartments is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action.
特性
IUPAC Name |
4-chloro-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3OS/c15-11-3-1-4-12-13(11)17-14(20-12)16-5-2-6-18-7-9-19-10-8-18/h1,3-4H,2,5-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNPMYKDBHWCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![N-[4-(2-Phenoxyethoxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389446.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)
![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![3-Butoxy-N-[2-(2,4-dichlorophenoxy)propyl]aniline](/img/structure/B1389454.png)
![3-Butoxy-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1389455.png)
![N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline](/img/structure/B1389456.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)

![2-(Benzyloxy)-N-{2-[4-(tert-butyl)phenoxy]-propyl}aniline](/img/structure/B1389464.png)

